REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C:2]([CH3:4])=[O:3].C(O[CH:12](OCC)[N:13]([CH3:15])[CH3:14])C.C(O)C.C>C(OCC)C>[CH3:12][N:13]([CH3:15])[CH:14]=[CH:4][C:2](=[O:3])[C:1]([O:6][CH2:7][CH3:8])=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(N(C)C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
12 L
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred for 3 hours at a temperature in the region of 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is evaporated off to dryness
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
FILTRATION
|
Details
|
filtered on supercel
|
Type
|
CUSTOM
|
Details
|
the organic phase is decanted
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with dichloromethane (3×2000 cc)
|
Type
|
ADDITION
|
Details
|
The organic phases are mixed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa)
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
DISTILLATION
|
Details
|
is purified by distillation (b.p.0.1 mm Hg 146°-149° C.)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=CC(C(=O)OCC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 695 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |